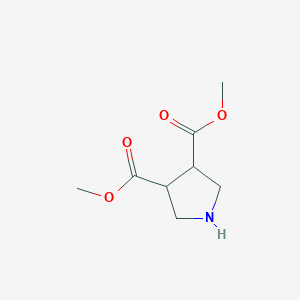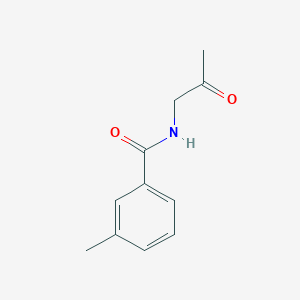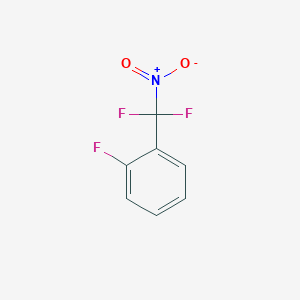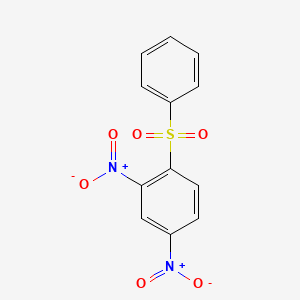
Poly(diphenylbenzidine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(diphenylbenzidine) is a polymeric compound known for its unique electroactive properties. It is derived from benzidine and is used in various applications, particularly in the field of organic electronics. The compound exhibits excellent thermal stability and electrical conductivity, making it a valuable material for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Poly(diphenylbenzidine) can be synthesized through oxidative polymerization of diphenylbenzidine. The process typically involves the use of an oxidizing agent such as ferric chloride or ammonium persulfate in an acidic medium. The reaction is carried out at room temperature, and the polymer precipitates out of the solution as it forms.
Industrial Production Methods: In industrial settings, the production of poly(diphenylbenzidine) involves large-scale oxidative polymerization. The reaction conditions are optimized to ensure high yield and purity of the polymer. The polymer is then purified through filtration and washing to remove any residual monomers and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Poly(diphenylbenzidine) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups on the polymer chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ammonium persulfate. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the polymer.
Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinonoid structures, while reduction can result in the formation of amine-functionalized polymers.
Applications De Recherche Scientifique
Poly(diphenylbenzidine) has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Sensors: The polymer’s electroactive properties make it suitable for use in chemical sensors and biosensors.
Conductive Coatings: It is used in the development of conductive coatings for various electronic devices.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and tissue engineering.
Mécanisme D'action
Poly(diphenylbenzidine) can be compared with other similar compounds such as poly(aniline) and poly(para-phenylenediamine):
Poly(aniline): While both polymers exhibit electroactive properties, poly(diphenylbenzidine) has better thermal stability and higher electrical conductivity.
Poly(para-phenylenediamine): This polymer has lower conductivity compared to poly(diphenylbenzidine) but is easier to synthesize.
Comparaison Avec Des Composés Similaires
- Poly(aniline)
- Poly(para-phenylenediamine)
- Poly(triphenyldiamine)
Poly(diphenylbenzidine) stands out due to its unique combination of thermal stability, electrical conductivity, and versatility in various applications.
Propriétés
Formule moléculaire |
C24H20N2 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
4-(4-amino-2-phenylphenyl)-3-phenylaniline |
InChI |
InChI=1S/C24H20N2/c25-19-11-13-21(23(15-19)17-7-3-1-4-8-17)22-14-12-20(26)16-24(22)18-9-5-2-6-10-18/h1-16H,25-26H2 |
Clé InChI |
KEPDHDVZCBKPTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)C3=C(C=C(C=C3)N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(5Z)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B12113630.png)

![3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione](/img/structure/B12113641.png)

![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)

![3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B12113661.png)
![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12113663.png)

![Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12113692.png)


![Hexanoic acid, 6-[[(2-nitrophenyl)thio]amino]-](/img/structure/B12113702.png)

